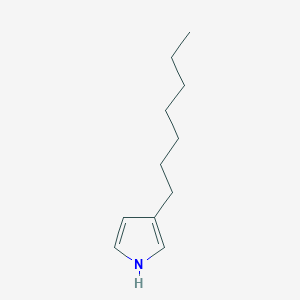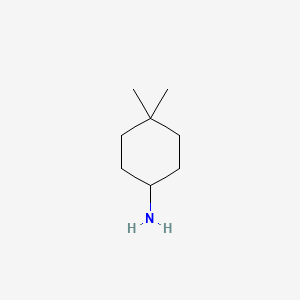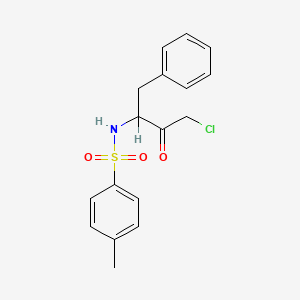
3-Heptylpyrrol
Übersicht
Beschreibung
3-Heptylpyrrole is an organic compound with the chemical formula C₁₁H₁₉N. It is characterized by a pyrrole ring structure with a heptyl group attached at the third position. This compound is a colorless to brown liquid with a density of approximately 0.89 g/cm³ and a boiling point of around 211-212°C . It is primarily used as a chemical reagent and intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Heptylpyrrole has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex pyrrole-containing compounds.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, polymers, and other materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Heptylpyrrole can be synthesized through the reaction between a pyrrole base and a heptyl halide. The reaction typically occurs in an appropriate solvent under controlled conditions. For instance, the heptyl halide is reacted with pyrrole in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of 3-Heptylpyrrole involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Heptylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles.
Wirkmechanismus
The mechanism by which 3-Heptylpyrrole exerts its effects involves interactions with various molecular targets. The pyrrole ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound with a simpler structure.
3-Methylpyrrole: A similar compound with a methyl group instead of a heptyl group.
3-Phenylpyrrole: Contains a phenyl group at the third position.
Uniqueness: 3-Heptylpyrrole is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.
Eigenschaften
IUPAC Name |
3-heptyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAZQHUSHSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293106 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878-11-5 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural properties of 3-Heptylpyrrole and how is it used in polymer synthesis?
A1: 3-Heptylpyrrole is an alkyl-substituted pyrrole monomer. While its exact molecular formula and weight weren't provided in the abstracts, it serves as a building block for synthesizing π-conjugated polymers. In the research, it's utilized in its N-protected form, specifically as 3-heptyl-N-(t-butoxycarbonyl)pyrrole (3-Hep; N-BOC) []. This monomer undergoes organometallic polycondensation to create poly(3-heptyl-N-(t-butoxycarbonyl)pyrrole-2,5-diyl), abbreviated as PPr(3-Hep; N-BOC) []. This polymerization leverages the reactivity of the 2- and 5- positions of the pyrrole ring for polymerization.
Q2: Can the N-protecting group be removed from the synthesized polymer, and what is the significance of this process?
A2: Yes, the t-butoxycarbonyl (BOC) group in PPr(3-Hep; N-BOC) can be thermally removed at 185°C. This deprotection yields poly(3-heptylpyrrole) []. This step is crucial as it reveals the free nitrogen on the pyrrole ring, which can contribute to the polymer's electronic properties and potential applications. This free nitrogen can participate in interactions like hydrogen bonding or coordination, influencing the polymer's overall properties and potential for further modification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)


![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)



